molecular formula C8H7BrN2O B6322341 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 913297-44-6

7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B6322341
CAS No.: 913297-44-6
M. Wt: 227.06 g/mol
InChI Key: RTGYXYYWJABYDE-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is an organic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the bromination of 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methyl-1H-benzimidazol-2-one
  • 7-Bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
  • 7-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Uniqueness

7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its specific substitution pattern and the presence of the bromine atom at the 7-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-bromo-3-methyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGYXYYWJABYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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